molecular formula C23H27N7O14P2 B120492 Epsilon NAD CAS No. 38806-38-1

Epsilon NAD

Cat. No.: B120492
CAS No.: 38806-38-1
M. Wt: 687.4 g/mol
InChI Key: JCDBQDNBEQHDHK-BSLNIGMPSA-N
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Description

Epsilon NAD, also known as this compound, is a useful research compound. Its molecular formula is C23H27N7O14P2 and its molecular weight is 687.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,N6-Ethenonicotinamide adenine dinucleotide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of glutamate dehydrogenase (GDH), preventing GDH from catalyzing the oxidation of NADH to NAD+, which is necessary for GDH activity .

Molecular Mechanism

At the molecular level, 1,N6-Ethenonicotinamide adenine dinucleotide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to the active site of GDH is a prime example of its molecular mechanism .

Biological Activity

Epsilon NAD (Nicotinamide Adenine Dinucleotide) is a crucial coenzyme involved in various biological processes, including metabolism, energy production, and cellular signaling. This article explores the biological activity of this compound, highlighting its roles in cellular functions, neuroprotection, and implications in neurodegenerative diseases.

Overview of this compound

This compound is a form of NAD that plays a pivotal role in redox reactions within cells. It exists in two forms: oxidized (NAD+^+) and reduced (NADH). The balance between these two forms is essential for maintaining cellular homeostasis and energy metabolism.

Key Biological Functions

  • Energy Metabolism : this compound is integral to glycolysis, the Krebs cycle, and oxidative phosphorylation. It facilitates the transfer of electrons in metabolic pathways, contributing to ATP production.
  • DNA Repair : NAD is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This function is critical for maintaining genomic stability.
  • Cell Signaling : this compound acts as a signaling molecule, influencing various cellular processes such as apoptosis, inflammation, and stress responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to support neuronal survival under stress conditions, such as ischemia:

  • Mechanism of Action : Protein kinase C epsilon (PKCɛ) has been identified as a key regulator of mitochondrial this compound levels. Activation of PKCɛ enhances mitochondrial Nampt (NAD biosynthetic enzyme) levels and maintains the mitochondrial NAD/NADH ratio during ischemic conditions .
  • Case Study : Research demonstrated that enhancing this compound levels through dietary supplementation or pharmacological agents could mitigate neuronal damage in models of stroke and neurodegenerative diseases like Alzheimer's and Parkinson's .

Implications in Neurodegenerative Diseases

This compound's role extends to neurodegenerative diseases:

  • Alzheimer's Disease : Studies indicate that reduced levels of this compound correlate with cognitive decline. Enhancing its levels may improve synaptic plasticity and cognitive function .
  • Parkinson’s Disease : this compound has been linked to mitochondrial dysfunction in Parkinson's pathology. Therapeutic strategies aiming to boost this compound levels are being explored as potential interventions .

Table 1: Summary of Biological Activities of this compound

FunctionDescriptionReference
Energy MetabolismEssential for ATP production through glycolysis and oxidative phosphorylation
DNA RepairServes as a substrate for PARPs involved in DNA repair
Cell SignalingModulates apoptosis and stress responses
NeuroprotectionMaintains mitochondrial function under stress

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBQDNBEQHDHK-BSLNIGMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-38-1
Record name Nicotinamide 1,N(6)-ethenoadenine dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide 1,N6-ethenoadeninedinucleotide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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